molecular formula C23H19ClF3N5O B12384745 Dgk|A-IN-8

Dgk|A-IN-8

Cat. No.: B12384745
M. Wt: 473.9 g/mol
InChI Key: AZQWRUDQALWXQL-UHFFFAOYSA-N
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Description

DGKα/ζ-IN-8 is a novel dual inhibitor of diacylglycerol kinase (DGK) isoforms α and ζ, developed through phenotypic screening and optimization strategies . DGKs are critical regulators of T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) into phosphatidic acid (PA), thereby attenuating DAG-mediated activation of Ras and PKCθ pathways . DGKα and ζ are the predominant isoforms in T cells, with DGKζ playing a more dominant role in modulating anti-tumor immunity . DGKα/ζ-IN-8 was designed to overcome the limitations of earlier pan-DGK inhibitors (e.g., R59022), which lacked isoform specificity, bioavailability, and therapeutic potency . Preclinical studies demonstrate that DGKα/ζ-IN-8 enhances T-cell activation and synergizes with anti-PD1 therapy, positioning it as a promising candidate for cancer immunotherapy .

Properties

Molecular Formula

C23H19ClF3N5O

Molecular Weight

473.9 g/mol

IUPAC Name

4-[3-[(8-chloro-1-methyltriazolo[4,5-c]isoquinolin-5-yl)-(2,2-difluoroethyl)amino]-5-fluorophenyl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C23H19ClF3N5O/c1-23(2,33)7-6-13-8-15(25)11-16(9-13)32(12-19(26)27)22-17-5-4-14(24)10-18(17)20-21(28-22)29-30-31(20)3/h4-5,8-11,19,33H,12H2,1-3H3

InChI Key

AZQWRUDQALWXQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=CC(=C1)F)N(CC(F)F)C2=NC3=C(C4=C2C=CC(=C4)Cl)N(N=N3)C)O

Origin of Product

United States

Preparation Methods

The synthesis of Dgk|A-IN-8 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Dgk|A-IN-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

Cancer Immunotherapy
Dgk|A-IN-8 is being explored as a novel therapeutic agent in cancer immunotherapy. Research indicates that its use can significantly improve the efficacy of CAR-T cell therapies by enhancing T cell receptor (TCR) signaling and sustaining effector functions under immunosuppressive conditions . For instance, studies involving CRISPR/Cas9-mediated knockout of DGK in CAR-T cells demonstrated improved anti-tumor activity in xenograft models of glioblastoma .

Asthma Treatment
Beyond oncology, this compound may have applications in treating asthma. Inhibition of DGK has been linked to increased expression of cyclooxygenase II (COXII) in airway smooth muscle (ASM) cells, which could mitigate ASM remodeling associated with asthma . This suggests a broader therapeutic potential for this compound beyond cancer.

Enhanced T Cell Activity

In a study where DGKα and DGKζ were knocked out in mice, researchers observed a marked increase in CD8+ T cell activity against subcutaneously administered tumors. The knockout mice exhibited superior tumor control compared to wild-type mice, highlighting the potential for this compound to enhance immune responses in cancer therapy .

CAR-T Cell Efficacy

Another significant study involved the application of this compound in human CAR-T cells. The results showed that ablation of DGK led to enhanced effector functions and resistance to immunosuppressive factors like TGFβ. This study supports the notion that this compound could be integrated into CAR-T cell therapies to improve their effectiveness against solid tumors .

Data Summary

The following table summarizes key findings from various studies regarding the effects of this compound on immune cell function and tumor response:

Study ReferenceExperimental ModelKey Findings
Human RCC TILsRestored degranulation and cytokine secretion upon DGK inhibition
DGK-deficient MiceEnhanced control over tumor growth compared to wild-type mice
Human CAR-T CellsImproved antitumor immunity with sustained effector functions

Mechanism of Action

Dgk|A-IN-8 exerts its effects by inhibiting the activity of DGKα, which is responsible for converting diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of DAG, which acts as a second messenger in various signaling pathways. The increased levels of DAG enhance intracellular signaling, promoting immune cell activation and potentially delaying T cell exhaustion . The molecular targets and pathways involved include the Ras/ERK/AP-1 pathway, which is crucial for T cell activation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

R59022 and R59949 (Pan-DGK Inhibitors)

  • Target Specificity : R59022 and R59949 are first-generation DGK inhibitors with broad activity against multiple DGK isoforms, including DGKα, ζ, and θ .
  • Efficacy : These compounds inhibit DGKα with IC₅₀ values in the micromolar range (e.g., R59022 IC₅₀ ≈ 10–20 μM) but show poor selectivity, leading to off-target effects .
  • Limitations : Low bioavailability, inability to penetrate the blood-brain barrier (R59949), and lack of isoform-specific activity restrict their therapeutic utility .

AMB639752 (DGKα-Selective Inhibitor)

  • Specificity : AMB639752 selectively inhibits DGKα (IC₅₀ ≈ 1.2 μM) with minimal activity against DGKζ or θ, as shown in enzymatic assays .
  • Structural Basis : While structurally distinct from R59022, it shares electrostatic similarities, enabling selective binding to DGKα’s catalytic domain .

DGKα/ζ-IN-8 (Dual DGKα/ζ Inhibitor)

  • Mechanism : Simultaneously targets DGKα and ζ, amplifying DAG signaling in T cells and augmenting IFN-γ production .
  • Enhanced Potency: Cellular assays show superior activity compared to single-isoform inhibitors, with EC₅₀ values in the nanomolar range .

Table 1. Key Parameters of DGK Inhibitors

Compound Target Isoforms IC₅₀/EC₅₀ Specificity Therapeutic Potential
R59022 Pan-DGK ~10–20 μM Low Limited due to toxicity
AMB639752 DGKα ~1.2 μM High Cancer immunotherapy (α-specific)
DGKα/ζ-IN-8 DGKα + ζ <100 nM High Dual anti-tumor + immune synergy

Research Findings and Therapeutic Implications

Isoform-Specific Roles in Immune Regulation

  • DGKζ Dominance : DGKζ deletion enhances tumor control more effectively than DGKα deficiency, as shown in syngeneic tumor models (e.g., MC38, B16-F10) . Mice lacking DGKζ exhibit increased CD8+ T-cell infiltration and IFN-γ production, correlating with reduced tumor burden .

Dual Inhibition Rationale

  • Additive Effects: Dual targeting of DGKα and ζ amplifies DAG signaling in both CD4+ and CD8+ T cells, overcoming compensatory mechanisms seen in single-isoform knockout models .
  • Preclinical Validation : In vitro, DGKα/ζ-IN-8 enhances IL-2 and IFN-γ secretion in T cells and synergizes with anti-PD1 to reduce tumor growth in vivo .

Clinical Translation Challenges

  • Specificity Concerns : Despite advancements, off-target effects on other DGK isoforms (e.g., DGKθ in neuronal tissues) remain a risk .
  • Biomarker Development : Identifying patients with elevated DGKζ expression (e.g., metastatic colon cancer) could optimize therapeutic targeting .

Biological Activity

Dgk|A-IN-8 is a compound that has garnered attention due to its role as an inhibitor of diacylglycerol kinase (DGK), specifically targeting the α isoform (DGKα). This compound is significant in the context of immune cell signaling, particularly in T cells, where it influences various biological processes, including survival, differentiation, and proliferation. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Diacylglycerol Kinase (DGK)

Diacylglycerol kinases (DGKs) are a family of enzymes responsible for phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion plays a crucial role in lipid-mediated signaling pathways within cells. DGKα is predominantly expressed in lymphocytes and has been implicated in regulating T cell activation and survival .

This compound inhibits DGKα activity, leading to an accumulation of DAG and subsequent alterations in downstream signaling pathways. By blocking DGKα, this compound enhances T cell receptor (TCR) signaling, which is vital for T cell activation and function. The inhibition of DGKα has been shown to promote the survival of CD4+CD8+ double-positive thymocytes by preventing apoptosis through upregulation of anti-apoptotic factors like Bcl-xl .

In Vitro Studies

  • Survival of Thymocytes : Inhibition of DGKα using this compound resulted in significant reductions in the survival rates of thymocytes. A study demonstrated that the application of a DGK inhibitor led to a 60% decrease in cell numbers compared to controls .
  • T Cell Activation : Enhanced TCR signaling was observed in CAR-T cells following DGK knockout or inhibition. This resulted in improved antitumor immunity against glioblastoma models, suggesting that this compound could be beneficial in cancer immunotherapy .

Data Table: Effects of this compound on Thymocyte Survival

TreatmentCell Survival (%)Bcl-xl Expression Change
Control100Baseline
DgkA-IN-840
R59949 (another inhibitor)60Downregulated

Case Study 1: Enhanced CAR-T Cell Efficacy

In a recent study utilizing CRISPR/Cas9 technology, researchers knocked out DGK in CAR-T cells treated with this compound. The results indicated that these modified CAR-T cells exhibited significantly enhanced effector functions and tumor regression capabilities when exposed to glioblastoma xenografts. This case underscores the potential application of this compound in improving cancer therapies through modulation of immune cell activity .

Case Study 2: Autoimmune Disease Models

Another investigation focused on the role of DGKα in autoimmune diseases revealed that inhibition with this compound could lead to more robust T cell responses. Mice lacking DGKα showed increased susceptibility to autoimmune challenges, suggesting that this compound could be explored as a therapeutic agent to enhance immune responses against tumors while potentially mitigating autoimmune conditions .

Q & A

Q. What is the enzymatic inhibition mechanism of DGKα-IN-8, and how are its IC₅₀ and EC₅₀ values determined?

DGKα-IN-8 is a selective inhibitor of diacylglycerol kinase alpha (DGKα). Its mechanism involves competitive binding to the ATP-binding site of DGKα, thereby blocking enzymatic activity. The half-maximal inhibitory concentration (IC₅₀) of 22.491 nM and half-maximal effective concentration (EC₅₀) of 0.256 nM are derived from in vitro kinase assays using purified DGKα and ATP-analog substrates. These values are calculated via dose-response curves, typically using nonlinear regression models (e.g., four-parameter logistic equations) .

ParameterValueAssay TypeReference
IC₅₀22.491 nMKinase inhibition assay
EC₅₀0.256 nMCell-based activity assay

Q. What standard assays are used to evaluate DGKα-IN-8 activity in preclinical studies?

  • Kinase inhibition assays : Measure ATP consumption or substrate phosphorylation using fluorescence-based or radiometric methods.
  • Cell-based assays : Monitor downstream effects, such as diacylglycerol accumulation via lipidomics or fluorescence reporters.
  • Selectivity panels : Test against other DGK isoforms (e.g., DGKζ) to confirm specificity .

Advanced Research Questions

Q. How can researchers design experiments to assess DGKα-IN-8’s selectivity across DGK isoforms?

  • Step 1 : Use isoform-specific recombinant DGK proteins (e.g., DGKα, DGKζ) in parallel kinase assays under identical conditions.
  • Step 2 : Compare IC₅₀ values across isoforms; a >10-fold difference indicates selectivity.
  • Step 3 : Validate with cellular models expressing individual isoforms via CRISPR/Cas9 knockout or overexpression systems .
  • Statistical consideration : Apply ANOVA with post-hoc tests to confirm significance across isoforms .

Q. What methodological challenges arise when interpreting contradictory data on DGKα-IN-8’s efficacy in different cellular contexts?

Contradictions may stem from:

  • Cellular lipid composition : Variations in endogenous diacylglycerol levels affect inhibitor efficacy.
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to rule out non-DGKα targets.
  • Assay conditions : Standardize ATP concentrations and incubation times to minimize variability.
  • Resolution strategy : Replicate experiments across independent labs and use orthogonal assays (e.g., lipidomics vs. transcriptional readouts) .

Q. How should researchers statistically analyze dose-response data for DGKα-IN-8 to account for non-linear dynamics?

  • Model selection : Use a four-parameter logistic model (4PL) to fit sigmoidal dose-response curves.
  • Outlier handling : Apply robust regression methods (e.g., RANSAC) to mitigate noise from biological replicates.
  • Software tools : Implement tools like GraphPad Prism or R packages (drc, nlme) for reproducible analysis .
   Example 4PL equation:  
   Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))  

Q. What strategies optimize DGKα-IN-8’s stability in long-term cell culture studies?

  • Chemical stability : Test solubility in DMSO/PBS buffers via HPLC-UV and adjust storage conditions (e.g., -80°C aliquots).
  • Metabolic degradation : Co-treat with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in hepatocyte-containing models.
  • Validation : Measure intracellular concentrations using LC-MS/MS at multiple time points .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide DGKα-IN-8 research questions?

  • Feasible : Ensure access to isoform-specific assays and lipidomics infrastructure.
  • Novel : Focus on understudied DGKα roles in immune cell signaling or cancer metabolism.
  • Ethical : Adhere to institutional guidelines for animal studies if using in vivo models.
  • Relevant : Align with therapeutic goals (e.g., DGKα’s role in T-cell exhaustion) .

Q. What steps ensure reproducibility when documenting DGKα-IN-8 experiments?

  • Pre-registration : Share protocols on platforms like Protocols.io .
  • Data transparency : Publish raw dose-response curves, lipidomics datasets, and code for statistical analysis.
  • Reagent validation : Include batch numbers, supplier details, and purity certificates .

Data Contradiction and Validation

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for DGKα-IN-8?

  • Pharmacokinetics : Measure plasma/tissue concentrations to confirm bioavailability.
  • Microenvironment factors : Assess tumor stroma or immune cell infiltration in in vivo models.
  • Biomarker correlation : Link DGKα inhibition to downstream markers (e.g., Ras/ERK pathway activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.